molecular formula C24H26N2O B11943484 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea CAS No. 86764-71-8

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea

Cat. No.: B11943484
CAS No.: 86764-71-8
M. Wt: 358.5 g/mol
InChI Key: UTEJXRQVGZWKEU-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C24H26N2O and a molecular weight of 358.488 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of benzylamine derivatives with isocyanates. One common method includes the following steps:

    Preparation of Benzylamine Derivatives: Benzylamine derivatives are prepared by the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.

    Reaction with Isocyanates: The benzylamine derivatives are then reacted with isocyanates under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.

    1,1-Dibenzyl-3-(2-methylphenyl)urea: Similar structure but lacks the ethyl group on the phenyl ring.

    1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea: Similar structure but has two methyl groups on the phenyl ring.

Uniqueness

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

86764-71-8

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea

InChI

InChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27)

InChI Key

UTEJXRQVGZWKEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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